

A Comprehensive Technical Guide to N-Benzyloxycarbonyl-glycine (N-Cbz-glycine)

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Compound of Interest

Compound Name: *N-Benzyl-N-Cbz-glycine*

Cat. No.: *B1313165*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyloxycarbonyl-glycine, commonly abbreviated as N-Cbz-glycine or Z-Glycine, is a pivotal derivative of the amino acid glycine. It features a benzyloxycarbonyl (Cbz or Z) protecting group attached to its amino terminus. This modification is fundamental in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of peptide-based therapeutics. The Cbz group provides robust protection against undesired reactions at the N-terminus, yet it can be selectively removed under specific conditions, making N-Cbz-glycine an invaluable building block for the controlled, stepwise assembly of peptide chains. This guide provides an in-depth overview of N-Cbz-glycine, including its chemical properties, supplier information, experimental protocols for its use, and its role in synthetic workflows.

Core Compound Information

CAS Number: 1138-80-3[1][2][3][4][5][6][7]

Physicochemical Data

A summary of the key physicochemical properties of N-Cbz-glycine is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	References
Molecular Formula	C ₁₀ H ₁₁ NO ₄	[7]
Molecular Weight	209.20 g/mol	[7]
Appearance	White to off-white crystalline powder	[2][3]
Melting Point	118-122 °C	[6]
Solubility	Soluble in methanol and chloroform; Insoluble in water.	[2][5][6]
pKa	3.98 ± 0.10 (Predicted)	[6]
Storage Temperature	2-8°C, in a dry and well-ventilated place.	[2]

Supplier Information

N-Cbz-glycine is readily available from a variety of chemical suppliers. The purity and available quantities may vary, so it is crucial to select a supplier that meets the specific needs of your research or manufacturing scale.

Supplier	Purity/Assay	Available Quantities
TCI Chemicals	>98.0% (T)(HPLC)	Gram to Kilogram scale
Spectrum Chemical	Meets or exceeds grade requirements	Various packaging sizes
Ruifu Chemical	>99.0% (T) (HPLC)	Gram to bulk quantities
AKSci	Min. 95%	Research and bulk quantities
Tongsheng Amino Acid	≥95%	Bulk and custom orders
ChemScene	≥95%	Milligram to gram scale
MedchemExpress	Research grade	Milligram to gram scale
Biosynth	Research and pharmaceutical grade	Custom and bulk quantities

Role in Peptide Synthesis and Drug Development

The primary application of N-Cbz-glycine is as a protected amino acid monomer in peptide synthesis.[2] The benzyloxycarbonyl (Cbz) group is a well-established amine protecting group that is stable under a variety of reaction conditions but can be readily cleaved by catalytic hydrogenation. This orthogonality allows for the selective deprotection of the N-terminus, enabling the stepwise elongation of a peptide chain without interfering with other reactive functional groups in the molecule.

In drug development, N-Cbz-glycine and other Cbz-protected amino acids are instrumental in the synthesis of peptide-based drugs, peptidomimetics, and other complex organic molecules with therapeutic potential.[8] For instance, it has been utilized in the synthesis of small-molecule inhibitors targeting various biological pathways. While N-Cbz-glycine itself is not typically a biologically active signaling molecule, its incorporation into larger structures is critical for their synthesis and subsequent biological activity. An example includes its use in the synthesis of a novel water-soluble N-glycyl prodrug of carbamazepine, where it forms part of a prodrug designed for enhanced bioavailability.[9]

Experimental Protocols

The following section details a generalized experimental protocol for the incorporation of N-Cbz-glycine into a peptide chain using solid-phase peptide synthesis (SPPS).

General Workflow for Solid-Phase Peptide Synthesis (SPPS) using N-Cbz-glycine

Solid-phase peptide synthesis allows for the efficient construction of peptides on a solid resin support. The general cycle involves the deprotection of the N-terminal protecting group of the resin-bound amino acid, followed by the coupling of the next protected amino acid.

Materials:

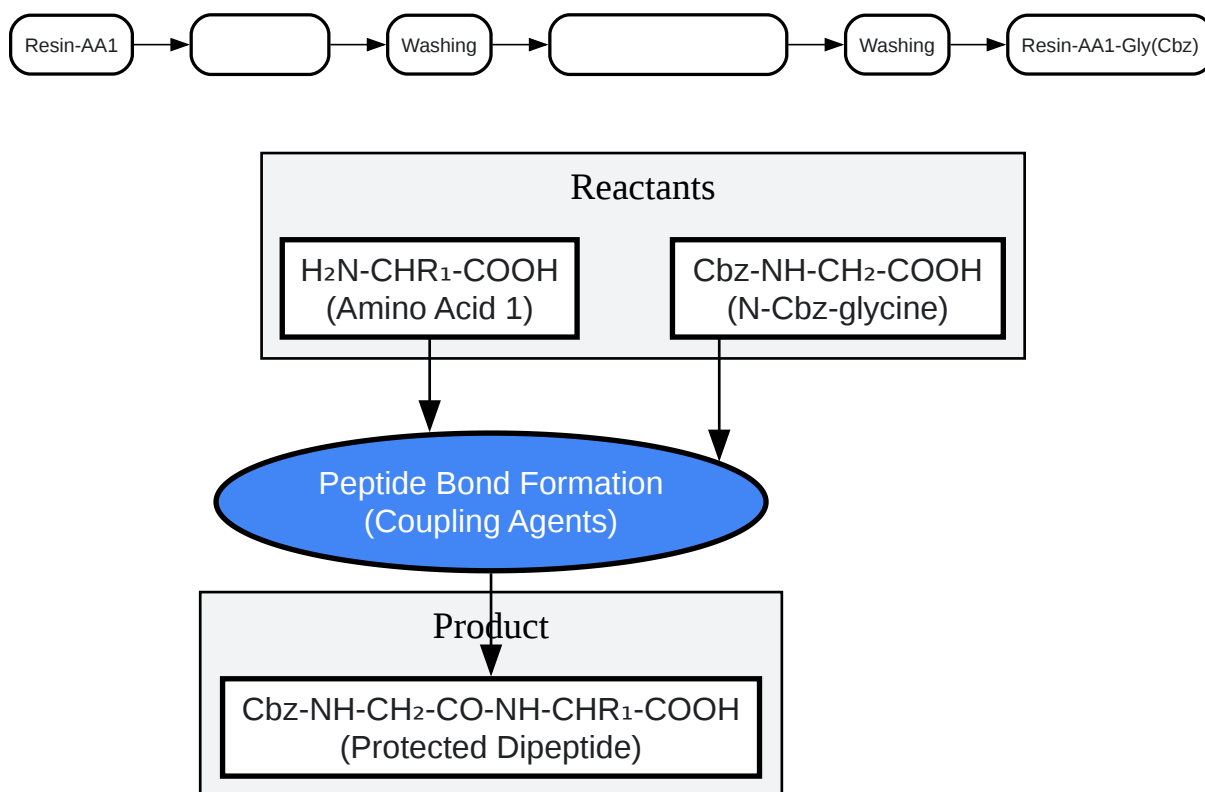
- N-Cbz-glycine
- Appropriate solid-phase resin (e.g., Merrifield resin)
- Coupling agents (e.g., HCTU, HATU)
- Base (e.g., DIPEA)
- Solvents (e.g., DMF, DCM)
- Deprotection reagent for the resin-bound N-terminal group (e.g., piperidine for Fmoc, TFA for Boc)
- Cleavage cocktail for removing the completed peptide from the resin
- Catalyst for Cbz-group removal (e.g., Palladium on carbon) and a hydrogen source.

Procedure:

- Resin Swelling: Swell the resin in an appropriate solvent (e.g., DMF or DCM) for at least 30 minutes.
- N-terminal Deprotection: Remove the N-terminal protecting group of the amino acid attached to the resin. For an Fmoc-protected amino acid, this is typically done using a solution of 20% piperidine in DMF.

- **Washing:** Thoroughly wash the resin with the synthesis solvent to remove the deprotection reagent and byproducts.
- **Amino Acid Activation:** In a separate vessel, activate the carboxylic acid of N-Cbz-glycine by dissolving it in the synthesis solvent with a coupling agent (e.g., HCTU) and a base (e.g., DIPEA).
- **Coupling:** Add the activated N-Cbz-glycine solution to the resin and allow the coupling reaction to proceed for a specified time (typically 1-2 hours).
- **Washing:** Wash the resin to remove any unreacted reagents and byproducts.
- **Repeat Cycle:** Repeat steps 2-6 with the subsequent protected amino acids to elongate the peptide chain.
- **Final Deprotection and Cleavage:** Once the desired peptide sequence is assembled, the N-terminal protecting group is removed. The peptide is then cleaved from the solid support using a specific cleavage cocktail.
- **Cbz-Group Removal:** The Cbz group on the glycine residue can be removed from the cleaved peptide in solution via catalytic hydrogenation (e.g., using H₂ gas and a Pd/C catalyst).

The following diagram illustrates the general workflow for a single coupling cycle in solid-phase peptide synthesis.



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